molecular formula C22H22N4O3S B2639962 N-(benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide CAS No. 1203046-52-9

N-(benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2639962
CAS No.: 1203046-52-9
M. Wt: 422.5
InChI Key: WRXSUMPFLHAZQR-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide: is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Benzylation: The thiadiazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Piperidine ring formation: The piperidine ring is synthesized separately, often starting from piperidine and introducing the carboxamide group through acylation.

    Coupling reactions: The final step involves coupling the piperidine derivative with the benzodioxole and thiadiazole intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography would be critical factors in the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.

Biology

Biologically, N-(benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new drugs.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for further drug development and clinical trials.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The compound may inhibit or activate these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
  • N-(benzo[d][1,3]dioxol-5-yl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Uniqueness

Compared to similar compounds, N-(benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide stands out due to the presence of the benzyl group on the thiadiazole ring. This structural feature may enhance its binding affinity to certain biological targets, potentially increasing its efficacy as a therapeutic agent.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c27-22(23-17-8-9-18-19(12-17)29-14-28-18)26-10-4-7-16(13-26)21-25-24-20(30-21)11-15-5-2-1-3-6-15/h1-3,5-6,8-9,12,16H,4,7,10-11,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXSUMPFLHAZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)C4=NN=C(S4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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